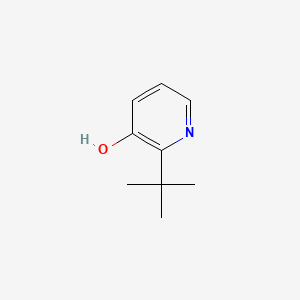

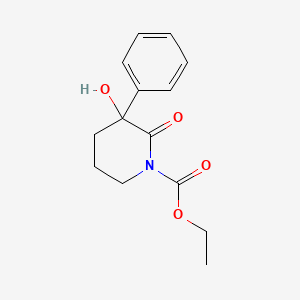

2-叔丁基-3-羟基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds such as 3-tert-Butylpyridine has been achieved through multi-step sequences from neopentyl alcohol, showcasing the complexity and intricacy involved in synthesizing tert-butylated pyridines. These processes often involve cycloadditions and subsequent conversions to achieve the desired pyridine base (Fujii et al., 1978).

Molecular Structure Analysis

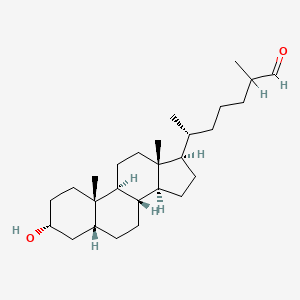

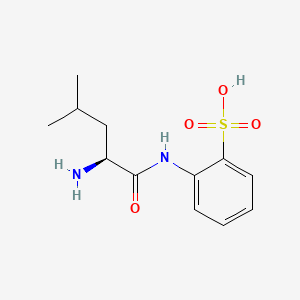

The molecular structure of 2-tert-Butyl-3-hydroxypyridine derivatives has been studied through methods such as X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular interactions. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and other precursors demonstrate significant intramolecular hydrogen bonding, affecting their molecular conformation and stability (Çolak et al., 2021).

Chemical Reactions and Properties

2-tert-Butyl-3-hydroxypyridine participates in various chemical reactions, illustrating its reactivity and potential as a precursor for more complex molecules. For example, palladium-catalyzed hydroxylation reactions of aryl C-H bonds using tert-butyl hydroperoxide as the oxidant showcase the compound's utility in synthesizing ortho-hydroxylated products (Dong et al., 2015).

Physical Properties Analysis

The physical properties of 2-tert-Butyl-3-hydroxypyridine and its derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by the nature of the substituents on the pyridine ring. The introduction of tert-butyl groups and hydroxyl functionalities affects the solubility and thermal stability, with the tert-butyl group enhancing optical properties and the hydroxyl group increasing solubility in polar solvents (Yuan et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-tert-Butyl-3-hydroxypyridine, such as its reactivity towards electrophiles, nucleophiles, and participation in coordination complexes, are pivotal in its applications. For instance, its ability to form complexes with metals and its behavior in redox reactions highlight its versatility and potential in catalysis and materials science (Boschloo et al., 2006).

科学研究应用

催化中的分子识别

2-叔丁基-3-羟基吡啶衍生物在分子识别中发挥作用,这对于催化过程中的选择性至关重要。例如,(terpy')Mn(O)(mu-O)(2)Mn(SO(4))(terpy') 催化剂通过氢键识别底物,导致选择性的C-H氧化。这种分子识别对于控制对反应中心的访问以及防止非选择性的羟基化至关重要,这在涉及叔丁基苯甲酸的研究中得到了证明(Balcells et al., 2009)。

特种化学品的合成

在特定条件下,像叔丁基山梨酸酯这样的化合物可以导致复杂有机结构的形成。例如,使用对映纯的锂和(-)-松节磺酰氧化噁唑,叔丁基山梨酸酯转化为一种化合物,可以进一步用于不对称合成,如在3,6-二去氧-3-氨基-L-他洛糖的生产中所见(Csatayová等,2011)。

光伏应用

某些吡啶衍生物,包括那些取代叔丁基基团的衍生物,在光伏领域找到应用。在染料敏化的TiO2太阳能电池中,添加类似4-叔丁基吡啶的化合物到氧化还原电解质中,通过影响TiO2表面电荷和电子复合过程,显著影响性能(Boschloo et al., 2006)。

催化和配体设计

吡啶配体,包括那些带有叔丁基取代基的配体,在设计各种化学反应的催化剂中起着重要作用。这些配体用于合成复杂化合物,因为它们可以影响反应机制和产物形成。将吡啶配体修饰为叔丁基基团在新催化过程的发展中具有重要意义(Winter et al., 2011)。

荧光研究

对于羟基吡啶的研究,包括那些带有叔丁基基团的研究,有助于理解不同溶剂中的荧光行为。这项研究对于荧光探针和材料的开发具有重要意义(Weisstuch et al., 1975)。

未来方向

属性

IUPAC Name |

2-tert-butylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWAHBFRAJUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213083 |

Source

|

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63688-34-6 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63688-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)

![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)